Superior Potency and Selectivity vs. Historical Inhibitors
In a direct head-to-head comparison, ML-323 exhibits a biochemical IC50 of 76 nM against the USP1-UAF1 complex, which is significantly more potent than previously identified USP1 inhibitors GW7647 (IC50 = 5 µM), Pimozide (IC50 = 2 µM), and C527 (IC50 = 0.88 µM) [1]. Furthermore, ML-323 shows no inhibition (NI) against a panel of other deubiquitinases, including USP2, USP5, USP7, USP8, and USP12/46 at concentrations up to 100 µM, whereas GW7647 and C527 demonstrate significant off-target activity against these enzymes [1].
GW7647 IC50: 5 µM; Pimozide: 2 µM; C527: 0.88 µM with significant off-target activity.
| Evidence Dimension | Biochemical Potency (IC50) and Selectivity Profile |
|---|---|
| Target Compound Data | IC50 = 0.076 µM for USP1-UAF1; No inhibition (NI) of USP2, USP5, USP7, USP8, USP12/46 at 100 µM |
| Comparator Or Baseline | GW7647 (IC50 = 5 µM for USP1-UAF1; IC50s of 44 µM for USP7 and 12 µM for USP12/46); Pimozide (IC50 = 2 µM for USP1-UAF1); C527 (IC50 = 0.88 µM for USP1-UAF1; IC50s of 1.65 µM for USP5 and 5.97 µM for USP12/46) |
| Quantified Difference | ML-323 is ~66-fold more potent than GW7647, ~26-fold more potent than Pimozide, and ~12-fold more potent than C527. ML-323 is also uniquely selective with no detectable off-target inhibition. |
| Conditions | Biochemical assay using purified USP1-UAF1 complex and other DUBs. |
Why This Matters
This quantitative data confirms that ML-323 is the most potent and selective tool compound available from this comparative set, essential for minimizing off-target effects and ensuring data specificity in USP1-UAF1 research.
- [1] Liang, Q., Dexheimer, T. S., Zhang, P., Rosenthal, A. S., Villamil, M. A., You, C., ... & Zhuang, Z. (2014). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304. View Source
